1,3,6-trimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3,6-trimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction forms the pyrazolopyridine core, which can then be further functionalized to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, such as heterogeneous catalysts, and environmentally friendly procedures like microwave-assisted reactions .
Chemical Reactions Analysis
Types of Reactions
1,3,6-trimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A core structure that can be functionalized to produce various derivatives.
2H-pyrazolo[3,4-b]pyridine: An isomeric form with different substitution patterns.
Uniqueness
1,3,6-trimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other pyrazolopyridine derivatives .
Properties
Molecular Formula |
C15H18N6O |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
1,3,6-trimethyl-N-(2-pyrazol-1-ylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H18N6O/c1-10-9-12(13-11(2)19-20(3)14(13)18-10)15(22)16-6-8-21-7-4-5-17-21/h4-5,7,9H,6,8H2,1-3H3,(H,16,22) |
InChI Key |
POGFKAPLPMRMGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCN3C=CC=N3 |
Origin of Product |
United States |
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